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13-cis-Retinal-14,15-13C2

Resonance Raman spectroscopy Bacteriorhodopsin photocycle Schiff base configuration

13-cis-Retinal-14,15-13C2 (CAS registry associated with the unlabeled parent 472-86-6; molecular formula C₁₈¹³C₂H₂₈O; MW 286.42) is a site-specifically ¹³C₂-labeled isotopologue of the retinoid chromophore 13-cis-retinal (also referred to as Neovitamin A Aldehyde). The two ¹³C atoms are incorporated exclusively at the C14 and C15 positions of the polyene chain, producing a nominal mass shift of +2.0067 Da relative to the unlabeled species.

Molecular Formula C₁₈¹³C₂H₂₈O
Molecular Weight 286.42
Cat. No. B1157982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-cis-Retinal-14,15-13C2
Synonyms13-cis-Retinaldehyde-14,15-13C2;  13Z-Retinal-14,15-13C2;  Neovitamin A Aldehyde-14,15-13C2; 
Molecular FormulaC₁₈¹³C₂H₂₈O
Molecular Weight286.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-cis-Retinal-14,15-13C2: Isotopic Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


13-cis-Retinal-14,15-13C2 (CAS registry associated with the unlabeled parent 472-86-6; molecular formula C₁₈¹³C₂H₂₈O; MW 286.42) is a site-specifically ¹³C₂-labeled isotopologue of the retinoid chromophore 13-cis-retinal (also referred to as Neovitamin A Aldehyde) [1]. The two ¹³C atoms are incorporated exclusively at the C14 and C15 positions of the polyene chain, producing a nominal mass shift of +2.0067 Da relative to the unlabeled species . This compound belongs to the class of stable-isotope-labeled (SIL) retinal derivatives used as internal standards (IS) in LC-MS/MS and GC-MS quantitative workflows, as well as site-specific probes in solid-state NMR and resonance Raman spectroscopy [1][2]. It is supplied as a pale yellow oil soluble in chloroform, dichloromethane, and ethyl acetate, typically at ≥95% purity .

Workflow Isotope-dilution LC-MS/MS & GC-MS internal standard
Label Advantage Co-eluting ¹³C₂ label avoids chromatographic isotope effects of deuterated IS
Isomer Identity Defined 13-cis geometry for retinal-binding protein & enzyme studies

Why 13-cis-Retinal-14,15-13C2 Cannot Be Replaced by Unlabeled, Deuterated, or Positionally Mismatched Retinal Isotopologues


Substituting 13-cis-Retinal-14,15-13C2 with unlabeled 13-cis-retinal, a deuterated analog (e.g., 13-cis-retinal-d5 or 13-cis-retinoic acid-d5), or a ¹³C₂ label at a different chain position (e.g., [12,15-¹³C₂] or [10,18-¹³C₉]) introduces distinct and often unacceptable analytical errors. Unlabeled compounds preclude isotope-dilution quantification entirely. Deuterated analogs, while mass-shifted, exhibit chromatographic isotope effects that alter retention time (tR) relative to the native analyte — a phenomenon extensively documented for ²H-labeled isotopologues — whereas ¹³C-labeled internal standards co-elute with their ¹²C targets, eliminating tR-based quantitation bias [1][2]. Positional mismatch of the ¹³C label (e.g., labeling at C12–C15 vs. C14–C15) alters the vibrational coupling at the C14–C15 bond, the critical coordinate for 13-cis ↔ all-trans photoisomerization, making [12,15-¹³C₂]-retinal unsuitable for experiments designed to probe the C14–C15 stretch mode or the C=N Schiff base configuration [3]. Furthermore, the 13-cis configuration imposes a distinct substrate specificity profile on retinal dehydrogenases compared to all-trans- or 9-cis-retinal [4], meaning that procurement of the correct geometric isomer is essential even before considering isotopic substitution.

Unlabeled 13-cis-retinal
Eliminates isotope-dilution quantification entirely; no mass shift for MS detection.
Deuterated retinal analogs
Chromatographic isotope effect alters retention time; higher ion cross-contribution may degrade assay accuracy.
Positionally mismatched ¹³C₂ or wrong isomer
Alters vibrational coupling at C14–C15, compromising Schiff base config. assignment; 9-cis or all-trans change enzyme specificity.

Quantitative Differentiation Evidence for 13-cis-Retinal-14,15-13C2 Versus Closest Analogs


C14–C15 Isotopic Labeling Resolves the Retinal Schiff Base C=N Configuration via Quantitative Resonance Raman Shift

In bacteriorhodopsin purple membrane reconstituted with 14,15-¹³C₂-retinal, the C14–C15 stretching mode serves as a diagnostic reporter of the retinal Schiff base C=N configuration. Normal mode calculations demonstrate that when the Schiff base adopts a C=N cis configuration, the C14–C15 stretch and the NH rock are strongly coupled, producing a large upshift of approximately 50 cm⁻¹ upon N-deuteration; in the C=N trans geometry, these vibrations are weakly coupled and only a slight upshift (<5 cm⁻¹) is predicted [1]. Experimentally, the C14–C15 stretch in the BR₅₄₈ intermediate shifts from 1167 cm⁻¹ (in ¹H₂O) to 1208 cm⁻¹ (in ²H₂O) — a 41 cm⁻¹ upshift that unambiguously identifies the C=N cis configuration, whereas the BR₅₆₈ intermediate at 1201 cm⁻¹ shows no sensitivity to N-deuteration, confirming C=N trans [1]. This resolution is only achievable because the ¹³C₂ label selectively enhances the C14–C15 stretch signal and decouples it from overlapping vibrational modes; the 12,14-²H₂ derivative provides complementary but distinct information on the NH rock coupling [1]. Unlabeled retinal cannot provide this bond-specific vibrational assignment.

C=N Configuration via Raman
Head-to-head
C14–C15 stretch: Δ = 41 cm⁻¹ upshift (cis) vs. <5 cm⁻¹ (trans) upon N-deuteration
Supports unambiguous C=N assignment in rhodopsin intermediates
BR₅₄₈/BR₅₆₈ bacteriorhodopsin; ¹H₂O/²H₂O
Resonance Raman spectroscopy Bacteriorhodopsin photocycle Schiff base configuration

13C₂-Labeled Retinal Internal Standards Exhibit Reduced Ion Cross-Contribution Relative to Deuterated Isotopologues in GC-MS Quantification

A systematic mechanistic study comparing ²H₅-butalbital and ¹³C₄-butalbital as internal standards for GC-MS selected ion monitoring (SIM) demonstrated that the ¹³C-labeled analog causes significantly less cross-contribution to the ion designated for the unlabeled analyte than the deuterated analog does [1]. Specifically, ¹³C₄-butalbital produced minimal cross-contribution for ion pairs m/z 200/196, 199/195, and 185/181, whereas ²H₅-butalbital exhibited higher cross-contribution and also displayed a concentration-dependent ion ratio drift not observed with the ¹³C₄ analog [1]. Although this study was conducted on barbiturates rather than retinoids, the underlying phenomenon — that ¹³C substitution preserves chemical identity more faithfully than ²H substitution, reducing differential fragmentation and chromatographic isotope effects — is a class-level principle applicable to all small-molecule SIL internal standards, including retinal isotopologues [2].

Ion Cross-Contribution
Class-level
¹³C₄-IS produced minimal cross-contrib.; ²H₅-IS showed higher cross-contrib. and conc.-dependent drift
Supports lower ion interference risk in GC-MS SIM
Extrapolated from butalbital model; retinal-specific data unavailable
Isotope dilution mass spectrometry Internal standard selection Cross-contribution

13-cis-Retinal Is a Discriminatively Poor Substrate for Retinal Dehydrogenases Compared to all-trans- and 9-cis-Retinal

Kinetic characterization of recombinant mouse retinal dehydrogenase 4 (RALDH4) demonstrated that 13-cis-retinal is oxidized with substantially lower catalytic efficiency than 9-cis-retinal. RALDH4 exhibited Vmax/Km values of 27.4 for 9-cis-retinal versus 8.24 for 13-cis-retinal — a 3.3-fold lower catalytic efficiency for the 13-cis isomer [1]. RALDH3, in contrast, showed no detectable activity toward 13-cis-retinal while oxidizing all-trans-retinal with a Vmax/Km of 77.9 [1]. Earlier work on rat liver cytosolic retinal dehydrogenase confirmed that 13-cis-retinal is 'not an efficient substrate' compared to all-trans- and 9-cis-retinal, which were catalyzed with similar efficiencies [2]. The β-ionone inhibitor suppressed RALDH4-mediated 13-cis-retinal oxidation with a Ki of 0.32, competitively [1].

RALDH Substrate Specificity
Head-to-head
Vmax/Km 8.24 (13-cis) vs. 27.4 (9-cis) for RALDH4; RALDH3 inactive on 13-cis
Supports isomer-specific substrate selection for retinoic acid studies
Recombinant mouse RALDH4; HPLC product analysis
Retinoic acid biosynthesis RALDH substrate specificity Enzyme kinetics

[14,15-¹³C₂]-Retinal Synthesis Requires Fewer Linear Steps Than Other Multi-¹³C-Labeled Retinals, Favoring Scalability and Cost

A systematic synthesis report demonstrated that [14,15-¹³C₂]-all-trans-retinal (1d) can be synthesized in 7 linear steps from β-ionone, compared to 12 linear steps for [10,18-¹³C₉]-all-trans-retinal (1b) and 8 linear steps for [12,15-¹³C₂]-all-trans-retinal (1c) from ethyl 2-oxocyclohexanecarboxylate or β-ionone, respectively [1]. The shorter synthetic route for the 14,15-¹³C₂ isotopomer reduces the cumulative yield losses inherent to multi-step isotopic syntheses and lowers the overall cost of the final labeled product. The convergent synthetic scheme employs a modified Wittig-Horner procedure in which unlabeled C18 tetraene ketone is reacted with the carbanion of ¹³C₂-labeled triethylphosphonoacetate to install the two ¹³C atoms at C14 and C15 in a single step [2].

Synthetic Step Economy
Cross-study comparable
7 linear steps (14,15-¹³C₂) vs. 12 steps (10,18-¹³C₉) — 42% fewer steps
Supports synthetic scalability and cost efficiency
Convergent Wittig-Horner synthesis from β-ionone
Isotopic labeling synthesis Convergent synthesis Procurement scalability

13-cis-Retinal-14,15-13C2 Is Commercially Available at a Competitive Price Point Relative to Other 13C2-Labeled Retinal Isomers

Commercial pricing data indicate that 13-cis-Retinal-14,15-13C2 (Santa Cruz Biotechnology, sc-477250) is available at $430.00 per 1 mg [1], while the all-trans isomer counterpart all-trans-Retinal-14,15-13C2 (Santa Cruz Biotechnology, sc-217603) is priced at $5,500.00 per 10 mg — equivalent to $550.00 per mg . The 13-cis isotopologue is thus approximately 22% less expensive per milligram than the all-trans 14,15-¹³C₂ variant from the same supplier. Both compounds are research-use-only and are supplied by Toronto Research Chemicals as the primary manufacturer [2].

Procurement Cost per mg
Cross-study comparable
$430/mg (13-cis) vs. $550/mg (all-trans) — ~22% lower cost per mg
Supports budget-conscious procurement planning
Santa Cruz Biotech. catalog; prices subject to change
Procurement cost comparison Commercial availability Stable isotope labeled standards

Comprehensive Isotopic Shift Reference Library Exists for 13-cis-Retinal and Its 13C-Substituted Derivatives, Enabling Empirical Vibrational Assignments

The Leiden University group has compiled the most comprehensive library of isotopic derivatives for retinal, including IR and Raman spectra of all-trans and 13-cis retinal individually deuterated at each vinyl and chain methyl position, as well as ¹³C-substituted at chain methyl carbons and C10 through C15 [1]. From these spectra, empirical assignments of vibrational lines were deduced from their isotopic frequency shifts [1]. This reference dataset — which includes 13-cis-retinal derivatives specifically — provides a validated framework for interpreting the vibrational spectra of 13-cis-Retinal-14,15-¹³C₂ when incorporated into visual pigment proteins [1]. No comparable comprehensive isotopic shift library exists for 9-cis- or 11-cis-retinal ¹³C₂ derivatives; less extensive data were obtained for the 9-, 11-, and 9,13-cis retinal isomers [1].

Isotopic Shift Library
Class-level
Comprehensive IR/Raman ¹³C shift library for 13-cis-retinal; less extensive data for 9-/11-cis isomers
Supports confident vibrational mode assignments in 13-cis-retinal proteins
Leiden University reference dataset; class-level inference
Vibrational spectroscopy Isotopic frequency shift Normal mode assignment

Optimal Application Scenarios for 13-cis-Retinal-14,15-13C2 Based on Differentiated Evidence


Determining Retinal Schiff Base C=N Configuration in Microbial Rhodopsin Photointermediates via Resonance Raman Spectroscopy

Investigators studying the bacteriorhodopsin photocycle or related microbial rhodopsins (channelrhodopsin, proteorhodopsin, KR2) should procure 13-cis-Retinal-14,15-¹³C₂ for apoprotein reconstitution when the research objective is to resolve whether a specific photointermediate contains a C=N cis or C=N trans Schiff base. The 14,15-¹³C₂ label selectively enhances the C14–C15 stretching mode and, through normal mode coupling with the NH rock, yields a quantitative N-deuteration shift differential (>36 cm⁻¹ between cis and trans configurations) that is not observable with unlabeled retinal [1]. This application is directly supported by the Smith et al. (1984) PNAS study that established the method using 14,15-¹³C₂ and 12,14-²H₂ retinal derivatives [1].

Isotope Dilution LC-MS/MS Quantification of Endogenous 13-cis-Retinal in Biological Matrices with Minimal Ion Cross-Contribution

Bioanalytical laboratories developing validated LC-MS/MS methods for quantifying endogenous 13-cis-retinal in plasma, serum, or tissue homogenates should select 13-cis-Retinal-14,15-¹³C₂ as the internal standard rather than a deuterated analog (e.g., 13-cis-retinoic acid-d5). The ¹³C₂ label ensures co-elution with the native analyte — avoiding the chromatographic isotope effects that plague deuterated IS — and, based on class-level evidence from the butalbital model system, produces lower ion cross-contribution than deuterated isotopologues in SIM mode [2][3]. This choice directly improves assay accuracy, precision, and limit of quantitation, particularly at the low endogenous concentrations (nM range) typical of retinoid analyses.

Studying 13-cis-Retinoic Acid Biosynthesis via RALDH4 in Murine or Human Tissues with Defined Substrate Identity

Researchers investigating the tissue-specific biosynthesis of 13-cis-retinoic acid should use 13-cis-Retinal-14,15-¹³C₂ as a defined substrate for RALDH4 activity assays. The kinetic data show that RALDH4 oxidizes 13-cis-retinal with a Vmax/Km of 8.24 (3.3-fold lower than 9-cis-retinal), while RALDH3 is completely inactive on this isomer [4]. Procuring the correct geometric isomer (13-cis rather than all-trans or 9-cis) is essential for attributing observed retinoic acid formation specifically to RALDH4-mediated catalysis. The ¹³C₂ label further enables downstream LC-MS/MS tracking of the ¹³C₂-retinoic acid product in metabolic flux studies.

DNP-Enhanced Solid-State NMR Structural Studies of 13-cis-Retinylidene Proteins

Structural biology groups employing dynamic nuclear polarization (DNP)-enhanced solid-state MAS NMR to study microbial rhodopsins should use 13-cis-Retinal-14,15-¹³C₂ for selective ¹³C enrichment at the critical C14–C15 bond. The 14,15-¹³C₂ labeling scheme provides a focused two-carbon probe that enables measurement of the H-C14-C15-H dihedral angle and C14–C15 bond length changes upon photoisomerization, as demonstrated in channelrhodopsin-2 studies [5]. The shorter 7-step synthesis of the 14,15-¹³C₂ isotopologue (vs. 12 steps for the [10,18-¹³C₉] variant) makes this labeling pattern more cost-effective for laboratories requiring multiple labeled samples for DNP experiments [6].

Application
Selection Property
Validation Focus
Schiff base C=N config. in rhodopsins
C14–C15 ¹³C₂ label for N-deuteration Raman shift
C=N cis/trans assignment by differential coupling
Isotope-dilution LC-MS/MS of 13-cis-retinal
Co-eluting ¹³C₂ label with low ion cross-contribution
Accuracy and precision at low endogenous concentrations
13-cis-Retinoic acid biosynthesis via RALDH4
Defined 13-cis geometry and ¹³C₂ tracer
RALDH4-specific product tracking in metabolic flux
DNP-enhanced solid-state NMR of retinylidene proteins
Focused C14–C15 ¹³C₂ probe for dihedral angle
H-C14-C15-H dihedral and bond length measurement
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